molecular formula C19H20N4O2S B2637849 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226449-10-0

1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2637849
CAS No.: 1226449-10-0
M. Wt: 368.46
InChI Key: MXNYALLADVRYMU-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that integrates multiple functional groups, including an indole, a thiazole, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole, the indole derivative is synthesized through acylation reactions.

    Thiazole Incorporation: The thiazole ring is introduced via a condensation reaction with appropriate thiazole precursors.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.

    Final Coupling: The final step involves coupling the indole, thiazole, and piperidine intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones and sulfoxides, respectively.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones and sulfoxides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-(2-(1H-indol-1-yl)acetyl)-N-(pyridin-2-yl)piperidine-4-carboxamide
  • 1-(2-(1H-indol-1-yl)acetyl)-N-(benzothiazol-2-yl)piperidine-4-carboxamide

Comparison: Compared to these similar compounds, 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the thiazole ring, which can impart distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

1-(2-indol-1-ylacetyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-17(13-23-11-5-14-3-1-2-4-16(14)23)22-9-6-15(7-10-22)18(25)21-19-20-8-12-26-19/h1-5,8,11-12,15H,6-7,9-10,13H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNYALLADVRYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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